Structural Topology Divergence from ISX-9: Nitrogen Substitution Pattern as a Key Pharmacophoric Differentiator
The defining structural difference between the target compound and ISX-9 lies in the carboxamide nitrogen substitution. ISX-9 carries an N-cyclopropyl group (a secondary amide), whereas CAS 1396859-72-5 is a tertiary amide bearing both an N-(2-methoxyethyl) and an N-(thiophen-3-ylmethyl) substituent [1]. This converts the hydrogen-bond-donating secondary amide of ISX-9 into a hydrogen-bond-accepting tertiary amide with substantially different conformational preferences. In the isoxazole carboxamide class, the N-substituent identity and the resulting amide geometry (cis/trans rotamer population) directly control receptor binding: for GHS-R antagonists, N-alkyl branching at this position alters potency by >10-fold [2]. Consequently, the target compound's tertiary amide architecture precludes direct functional substitution for ISX-9 in GPR68-mediated assays without independent validation.
| Evidence Dimension | Carboxamide nitrogen substitution pattern (secondary vs. tertiary amide) |
|---|---|
| Target Compound Data | Tertiary amide: N-(2-methoxyethyl) + N-(thiophen-3-ylmethyl) |
| Comparator Or Baseline | ISX-9: Secondary amide, N-cyclopropyl only |
| Quantified Difference | Qualitative change from H-bond donor (secondary) to pure H-bond acceptor (tertiary); rotamer distribution fundamentally altered |
| Conditions | Structural comparison based on IUPAC nomenclature and SMILES; biological impact inferred from established SAR in isoxazole carboxamide series (GHS-R antagonists, Ref. 3) |
Why This Matters
Procurement of ISX-9 cannot serve as a surrogate for CAS 1396859-72-5 in any receptor-binding or phenotypic assay where the amide NH participates in target engagement.
- [1] MeSH Supplementary Concept Data. N-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide (ISX-9). Unique ID C560085. U.S. National Library of Medicine. View Source
- [2] Synthesis and structure–activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists. Bioorg. Med. Chem. Lett., 2005. Demonstrates >10-fold potency shifts with N-alkyl modification. View Source
